molecular formula C27H46O B1241615 5alpha-Furostan

5alpha-Furostan

Cat. No. B1241615
M. Wt: 386.7 g/mol
InChI Key: CTYOUOHIEXEYAW-IJOMSEEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-furostan is a furostan.

Scientific Research Applications

Synthesis and Biological Activity

5alpha-Furostan analogues, specifically in brassinosteroids, have been synthesized and studied for their biological activity. In a study by Romero-Ávila et al. (2007), two furostanic analogues demonstrated significant stimulation in bean second internode elongation tests, suggesting potential agricultural applications (Romero-Ávila et al., 2007).

Oligoglycosides from Plant Seeds

Furostane-type steroidal oligoglycosides have been isolated from seeds like those of Allium tuberosum. Ikeda et al. (2004) identified unique structures in these oligoglycosides, hinting at potential uses in pharmacology and biochemistry (Ikeda et al., 2004).

Cytotoxic Saponins and Glucosides

Perrone et al. (2005) identified new furostanol saponins and a megastigmane glucoside from Tribulus parvispinus with cytotoxic activities against various cells, suggesting potential in cancer research (Perrone et al., 2005).

Inhibitory Action Against NO Production

New polyhydroxylated furostanol saponins from Tupistra chinensis rhizomes showed marked inhibitory action against NO production in rat macrophages, as reported by Xu et al. (2007). This suggests potential anti-inflammatory applications (Xu et al., 2007).

5alpha-Reductase Inhibition

Research has also explored the 5alpha-reductase inhibitory effect of compounds related to 5alpha-Furostan. For instance, Liu et al. (2006) found that certain triterpenoids isolated from Ganoderma lucidum demonstrated inhibitory activity, suggesting potential uses in conditions influenced by this enzyme (Liu et al., 2006).

Biomass-Derived Furan Derivatives

The research by Chheda et al. (2007) indicated the potential of 5alpha-Furostan derivatives, like 5-hydroxymethylfurfural, in the sustainable production of fine chemicals and plastics from biomass-derived carbohydrates (Chheda et al., 2007).

properties

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(1R,2S,4S,7S,8R,9S,12S,13S,18R)-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane

InChI

InChI=1S/C27H46O/c1-17(2)9-12-23-18(3)25-24(28-23)16-22-20-11-10-19-8-6-7-14-26(19,4)21(20)13-15-27(22,25)5/h17-25H,6-16H2,1-5H3/t18-,19-,20-,21+,22+,23?,24+,25+,26+,27+/m1/s1

InChI Key

CTYOUOHIEXEYAW-IJOMSEEBSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CCCC5)C)C)OC1CCC(C)C

SMILES

CC1C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCCC5)C)C)CCC(C)C

Canonical SMILES

CC1C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCCC5)C)C)CCC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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